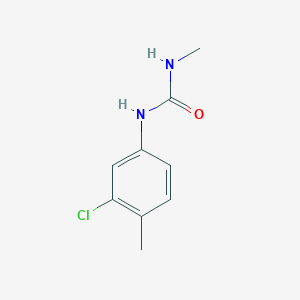

1-(3-Chloro-4-methylphenyl)-3-methylurea

Description

Contextualization of Substituted Phenylurea Derivatives in Chemical and Biological Research

Substituted phenylurea derivatives form a broad and versatile class of organic compounds that have been the subject of extensive research. Their structural motif allows for a wide array of modifications, leading to a diverse range of physicochemical properties and biological activities. In the realm of agriculture, many phenylurea compounds have been successfully developed and commercialized as herbicides. nih.govnih.gov Their mode of action often involves the inhibition of photosynthesis in target weed species. herts.ac.uk Beyond agrochemicals, these derivatives are actively investigated in medicinal chemistry for their potential as therapeutic agents. Research has explored their efficacy as anticancer, antimalarial, and antimicrobial agents, highlighting the broad biological potential of this chemical scaffold. researchgate.netdergipark.org.trcanada.ca The ability to systematically modify the substituents on the phenyl ring and the urea (B33335) nitrogen atoms makes this class of compounds a fertile ground for structure-activity relationship (SAR) studies, aiming to optimize their desired properties.

Significance of 1-(3-Chloro-4-methylphenyl)-3-methylurea in Academic Inquiry

Within the extensive family of phenylurea derivatives, this compound holds particular significance, primarily due to its role as a principal metabolite and degradation product of the widely used herbicide, Chlorotoluron (B1668836). nih.govresearchgate.net Understanding the formation, fate, and potential biological effects of this metabolite is crucial for a comprehensive environmental and toxicological assessment of the parent herbicide. researchgate.netnih.gov Consequently, this compound serves as a key analytical standard in environmental monitoring and metabolic studies. rothamsted.ac.uklgcstandards.com Its presence and persistence in soil and water are important indicators of the environmental impact of Chlorotoluron usage. researchgate.net

Research Trajectories and Scope of Investigation for the Chemical Compound

Current research on this compound is predominantly centered on its identity as a transformation product of Chlorotoluron. Investigations have focused on its detection in environmental samples, its formation through biotic and abiotic degradation of the parent compound, and its own subsequent degradation pathways in soil. researchgate.netnih.gov While the synthesis of this compound is achievable through standard chemical reactions, academic inquiry has been less focused on exploring its own intrinsic biological activities in comparison to the extensive research on other novel phenylurea derivatives. The primary research scope remains its role in the environmental lifecycle of Chlorotoluron.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing key identifiers and molecular characteristics. researchgate.netrothamsted.ac.uk

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 22175-22-0 |

| Molecular Formula | C₉H₁₁ClN₂O |

| Molecular Weight | 198.65 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)NC)Cl |

| InChI Key | GUMFWXBSFOHZDC-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound can be achieved through a standard synthetic route for phenylurea compounds. The primary method involves the reaction of 3-chloro-4-methylphenyl isocyanate with methylamine (B109427). This reaction is a nucleophilic addition of the amine to the isocyanate group, resulting in the formation of the corresponding urea derivative.

The characterization of this compound relies on various spectroscopic techniques to confirm its structure and purity. The data obtained from these analyses are crucial for its use as a reference standard and in research studies.

Spectroscopic Data

Below are key spectroscopic data points for this compound. researchgate.net

| Spectroscopic Technique | Key Data |

| ¹H NMR | Spectral data available from chemical suppliers like Aldrich Chemical Company, Inc. |

| IR (Infrared) Spectroscopy | KBr wafer technique data available from sources like Aldrich Chemical Company, Inc. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Precursor m/z: 197.049 ([M-H]⁻), Retention Time: 10.02 min (under specific conditions) |

Detailed Research Findings

The majority of research concerning this compound investigates its role as a metabolite of the herbicide Chlorotoluron. Studies on the degradation of Chlorotoluron in various environmental matrices have consistently identified this compound as a significant transformation product.

Metabolism and Degradation

Research has demonstrated that the degradation of Chlorotoluron in soil and by certain microorganisms proceeds through the demethylation of the terminal nitrogen atom, leading to the formation of monomethylated and subsequently demethylated urea derivatives. researchgate.netnih.gov One of the key early degradation products identified is this compound. researchgate.net A study on the fate of Chlorotoluron in soil identified monomethyl chlortoluron as a metabolite with a half-life of 8 weeks. researchgate.net While 3-chloro-4-methylphenylurea was also studied and had a similar half-life, it was not detected in soils treated with Chlorotoluron or its monomethylated form, suggesting a direct formation of 3-chloro-4-methylaniline (B146341) from monomethyl chlortoluron. researchgate.net

Fungal biodegradation studies have also highlighted the transformation of Chlorotoluron. A comparative study on the biodegradation of several phenylurea herbicides by soil fungi showed that various strains are capable of degrading Chlorotoluron, with the degradation pathways likely involving the formation of this compound. nih.gov

While the formation of this compound is well-documented, there is limited specific research on its own biological activity and toxicity. The focus of toxicological studies has largely remained on the parent compound, Chlorotoluron. However, understanding the environmental fate and potential effects of its major metabolites, including this compound, is an area of ongoing interest in environmental science and ecotoxicology.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6-3-4-7(5-8(6)10)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMFWXBSFOHZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176711 | |

| Record name | N-(3-chloro-4-methylphenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22175-22-0 | |

| Record name | N-(3-chloro-4-methylphenyl)-N'-methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022175220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22175-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-chloro-4-methylphenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLORO-4-METHYLPHENYL)-3-METHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Directed Chemical Transformations

Established and Proposed Synthetic Pathways for 1-(3-Chloro-4-methylphenyl)-3-methylurea

The creation of this compound can be approached through two primary routes: direct chemical synthesis and as a byproduct of the breakdown of more complex molecules.

De Novo Synthesis Methodologies

The fundamental approach to synthesizing 1,3-disubstituted ureas, such as this compound, involves the reaction of an isocyanate with an amine. nih.gov A general and efficient method for creating N-substituted ureas utilizes the nucleophilic addition of amines to potassium isocyanate in water, which can produce high yields without the need for organic co-solvents. rsc.org

For the specific synthesis of this compound, a common pathway would involve reacting 3-chloro-4-methylaniline (B146341) with a methyl isocyanate equivalent. nih.govrsc.org

Table 1: Key Reactants in De Novo Synthesis

| Reactant | Role |

| 3-Chloro-4-methylaniline | Provides the substituted phenyl group. |

| Methyl Isocyanate (or equivalent) | Provides the methylurea (B154334) functionality. |

This type of synthesis is foundational in creating a wide array of urea (B33335) derivatives for various chemical and pharmaceutical applications. nih.gov

Derivation from Precursor Compounds (e.g., Phenylurea Herbicide Metabolism)

This compound is a known metabolite of the phenylurea herbicide Chlortoluron. nih.govwikipedia.org Chlortoluron, chemically named N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea, undergoes metabolic processes that lead to the formation of this simpler urea derivative. wikipedia.orgnih.gov

The primary metabolic pathway is N-demethylation, where one of the two methyl groups on the terminal nitrogen of Chlortoluron is removed. ebi.ac.uk This process can occur in the environment through microbial action. ebi.ac.uk For instance, certain bacteria, like Sphingobium sp. strain YBL2, possess enzymes capable of this initial mono-N-demethylation of N,N-dimethyl-substituted phenylurea herbicides. ebi.ac.uk The bacterial Rieske non-heme iron oxygenase (RO) system, specifically the PdmAB enzymes, is responsible for this transformation. ebi.ac.uk

Selective Chemical Modifications and Analog Generation

The structure of this compound offers several sites for chemical modification to generate analogs with potentially different properties.

Functionalization of the Phenyl Moiety

The aromatic phenyl ring is a key target for modification. The existing chlorine and methyl groups dictate the positions for further substitution reactions. Introducing additional functional groups to the phenyl ring can significantly alter the molecule's electronic and steric properties. nih.gov For example, analogs with different halogen substitutions or additional alkyl groups could be synthesized. nih.gov The synthesis of various halogenated phenylurea derivatives has been explored to create compounds with specific biological activities. nih.gov

Alterations of the Urea Bridge and N-Substituents

The urea bridge and its nitrogen substituents are also amenable to modification. The methyl group on one nitrogen can be replaced with other alkyl or aryl groups. For instance, analogs such as 1-(3-chloro-4-methylphenyl)-3-phenylurea (B185441) have been synthesized. uni.lu Further modifications could involve replacing the methyl group with more complex structures, like a furfuryl group, to create compounds such as 1-(3-chloro-4-methylphenyl)-3-furfuryl-3-methylurea. sigmaaldrich.com It is also possible to have different substituents on the other nitrogen, leading to a wide range of potential analogs.

Reaction Mechanisms and Reactivity Profiling

The reactivity of this compound is largely dictated by the functional groups present: the urea moiety and the substituted phenyl ring. The urea group can participate in hydrogen bonding and can be hydrolyzed under certain conditions, potentially breaking the molecule into 3-chloro-4-methylaniline and methylamine (B109427). The phenyl ring can undergo electrophilic aromatic substitution, although the existing chloro and methyl groups will direct incoming substituents to specific positions. The reactivity of the precursor, 3-chloro-4-methylaniline, indicates it can react with oxidizing agents and is incompatible with acids and other reactive species. chemicalbook.com

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in this compound towards electrophilic substitution is influenced by the activating and deactivating effects of its substituents. The methyl group (-CH₃) is an ortho-, para-directing activator, while the chlorine atom (-Cl) is an ortho-, para-directing deactivator. The urea-based substituent (-NHC(O)NHCH₃) is also a strong activating and ortho-, para-directing group. The interplay of these groups governs the position of incoming electrophiles.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the degradation of its parent compound, chlorotoluron (B1668836), shows that electrophilic additions like chlorination and hydroxylation can occur on the aromatic ring during water treatment processes. researchgate.net For instance, the reaction of chlorotoluron with hypochlorite (B82951) can lead to the introduction of additional chlorine or hydroxyl groups onto the phenyl ring. researchgate.net

Nucleophilic substitution reactions on the aromatic ring are generally less favorable unless activated by strong electron-withdrawing groups. However, the urea functional group can participate in nucleophilic reactions. For example, the synthesis of various phenylurea derivatives often involves the reaction of a substituted aniline (B41778) with an isocyanate or urea. nih.govchemicalbook.comgoogle.com This highlights the potential for the urea nitrogen to act as a nucleophile in certain synthetic contexts.

Oxidation and Reduction Chemistry

The oxidation of this compound is a key transformation, particularly in environmental degradation pathways. As a metabolite of chlorotoluron, its formation involves the oxidative N-demethylation of the parent compound. Further oxidation can lead to the hydroxylation of the aromatic ring. researchgate.net

Advanced oxidation processes (AOPs) have been shown to be effective in degrading phenylurea herbicides. These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring and the urea functional group, leading to mineralization. researchgate.netcumhuriyet.edu.tr

The reduction of the functional groups in this compound is less commonly studied. However, under specific synthetic conditions, the urea carbonyl group could potentially be reduced, although this would require strong reducing agents and is not a typical environmental transformation.

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound is pH-dependent, a characteristic shared with its parent compound, chlorotoluron. nih.gov Phenylureas are generally stable in neutral media but undergo hydrolysis under strongly acidic or alkaline conditions. nih.gov

The hydrolysis of phenylureas typically proceeds through the cleavage of the amide bond, leading to the formation of the corresponding aniline and carbamic acid derivatives, which can further decompose. For this compound, hydrolysis would yield 3-chloro-4-methylaniline and methylcarbamic acid, which can then break down into methylamine and carbon dioxide.

Advanced Spectroscopic and Analytical Characterization

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of 1-(3-chloro-4-methylphenyl)-3-methylurea. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy provide complementary information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would be expected for the aromatic protons, the methyl group attached to the phenyl ring, the methyl group of the urea (B33335) moiety, and the N-H protons. The chemical shifts (δ) are influenced by the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would correspond to the carbonyl carbon of the urea group, the aromatic carbons (with distinct shifts for those directly bonded to chlorine, the methyl group, and the urea nitrogen), and the two methyl carbons.

| ¹H NMR Data | |

| Instrument | BRUKER AC-300 |

| Source of Sample | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin |

Table 1: ¹H NMR Spectroscopy Details for this compound. Data sourced from PubChem. nih.gov

Mass Spectrometry (MS) and Tandem Approaches (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly sensitive and selective analytical method.

LC-MS Analysis: In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the compound is first separated on an HPLC column before being introduced into the mass spectrometer. For this compound, a common setup involves a Q Exactive Plus Orbitrap Thermo Scientific instrument. In negative ionization mode (ESI-), the precursor ion [M-H]⁻ is observed at an m/z of 197.049. nih.gov Fragmentation of this ion (MS2) provides structural information, with a prominent peak observed at m/z 140.0275. nih.gov

| LC-MS Data | |

| Instrument | Q Exactive Plus Orbitrap Thermo Scientific |

| Instrument Type | LC-ESI-QFT |

| Ionization Mode | Negative (ESI) |

| Precursor m/z | 197.049 ([M-H]⁻) |

| Collision Energy | 42% (nominal) with stepped collision energies 30% and 55% |

| Fragmentation Mode | HCD |

| Column | Phenomenex Synergi Polar-RP 2.5 µm, 100 mm x 3 mm with pre-column |

| Retention Time | 10.02 min |

| Top 5 Peaks (MS2) | 140.0275 (999) |

Table 2: LC-MS Parameters and Findings for this compound. Data sourced from PubChem. nih.gov

Vibrational Spectroscopy (e.g., Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's bonds. This provides valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key features would include N-H stretching vibrations, C=O (carbonyl) stretching of the urea group, C-N stretching, and aromatic C-H and C=C stretching, as well as vibrations associated with the C-Cl and methyl groups. The spectrum is often obtained using a KBr wafer technique. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, sometimes allowing for the observation of vibrations that are weak or absent in the IR spectrum.

| Vibrational Spectroscopy Data | |

| IR Technique | KBr WAFER |

| IR Source of Sample | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin |

| Raman Spectra Copyright | Copyright © 2024-2025 John Wiley & Sons, Inc. All Rights Reserved. |

Table 3: Vibrational Spectroscopy Details for this compound. Data sourced from PubChem. nih.gov

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column, such as a Phenomenex Synergi Polar-RP, and a mobile phase gradient to achieve separation. nih.gov The retention time under specific conditions is a key identifier for the compound. The purity can be assessed by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Species Analysis

While this compound itself may have limited volatility, GC can be a suitable technique for analyzing related volatile impurities or degradation products. epa.gov A GC system equipped with a capillary column and a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), would be used. epa.gov The choice of column, temperature program, and detector is critical for achieving the desired separation and sensitivity. epa.gov

Methodologies for Quantitative Analysis and Trace Detection

The quantitative analysis and trace detection of this compound, a primary metabolite of the herbicide Chlortoluron, are critical for environmental monitoring and food safety assessment. Methodologies primarily rely on chromatographic techniques, which offer high sensitivity and selectivity for its determination in complex matrices such as water, soil, and biological samples.

Sample Preparation and Extraction

Effective sample preparation is a prerequisite for accurate quantification, aiming to isolate the target analyte from interfering matrix components and concentrate it to detectable levels.

Solid-Phase Extraction (SPE): This is a widely used technique for the preconcentration of this compound and other phenylurea herbicides from aqueous samples. chromatographyonline.com Cartridges packed with materials like C18-bonded silica (B1680970) or graphitized carbon black (e.g., Carbopack B) are effective. nih.gov For instance, after passing a water sample through an SPE cartridge, the analyte is eluted with a solvent like acetonitrile (B52724) or a methylene (B1212753) chloride-methanol mixture. chromatographyonline.comnih.gov This method not only cleans up the sample but also significantly lowers the detection limits. nih.gov Research has shown that graphitized carbon black cartridges can offer superior extraction efficiency for more polar phenylurea compounds compared to standard C18 cartridges. nih.gov

Magnetic Solid-Phase Extraction (MSPE): A variation of SPE, this technique utilizes magnetic nanoparticles as the sorbent. This approach simplifies the extraction process, as the sorbent with the adsorbed analyte can be easily separated from the sample solution using an external magnetic field, streamlining the sample preparation workflow. sciengine.com

QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly applied to solid samples like soil or food products. The process typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), removes interferences before analysis. eurl-pesticides.eu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and common method for the determination of this compound. chromatographyonline.comsciengine.com

The separation is typically achieved using a reversed-phase column, most commonly a C18 column. chromatographyonline.comscielo.br The mobile phase often consists of a mixture of acetonitrile and water, which can be run in either isocratic or gradient elution mode to achieve optimal separation from other related compounds. chromatographyonline.comscielo.br Detection by UV spectrophotometry is generally performed at a wavelength where the phenylurea compounds exhibit strong absorbance, such as 210 nm or 254 nm. chromatographyonline.comscielo.br The sensitivity of HPLC-UV methods can be significantly enhanced by incorporating a preconcentration step, like SPE, allowing for detection at ng/L (parts per trillion) levels in water samples. nih.gov

Table 1: Exemplary HPLC-UV Conditions for Phenylurea Herbicide Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 | XTerra C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water | Acetonitrile:Water (45:55 v/v) |

| Flow Rate | 1.0 mL/min | 0.86 mL/min |

| Detection (UV) | 210 nm | 254 nm |

| Sample Matrix | Tap Water, Soft Drinks | Soil |

| Reference | chromatographyonline.com | scielo.br |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and confirmatory analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.govbund.de This technique provides excellent specificity by monitoring the specific mass-to-charge (m/z) ratio of the precursor ion of this compound and its subsequent product ions.

LC-MS/MS methods often utilize an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. researchgate.netnih.gov The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific fragmentation transitions. eurl-pesticides.eubund.de This allows for very low detection limits, often in the nanogram per liter (ng/L) range for water samples and micrograms per kilogram (µg/kg) range for solid samples. eurl-pesticides.eunih.gov High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, can also be employed for identification and quantification, providing highly accurate mass measurements. nih.govnih.gov

Table 2: LC-MS/MS Parameters for Analysis of Phenylurea Metabolites

| Parameter | Condition 1 | Condition 2 |

| Instrument | LC-ESI-QTOF | Q Exactive Plus Orbitrap |

| Ionization Mode | ESI Positive | ESI Negative |

| Column | - | Phenomenex Synergi Polar-RP |

| Precursor Ion ([M-H]⁻) | Not Specified | 197.049 |

| Key Fragment Ions | m/z 72 (for Chlortoluron) | 140.0275 |

| Application | Identification of Chlortoluron by-products | Analysis of pesticide metabolites |

| Reference | researchgate.net | nih.gov |

The combination of advanced extraction techniques with powerful chromatographic and mass spectrometric systems enables the precise and reliable measurement of this compound at trace levels, which is essential for regulatory compliance and environmental risk assessment. bund.de

Environmental Dynamics and Abiotic/biotic Transformation Pathways

Phototransformation Mechanisms under Environmental Conditions

Photodegradation, or photolysis, is a significant abiotic process that contributes to the breakdown of chlortoluron in aquatic environments. herts.ac.uknih.gov This process can occur through direct absorption of light by the chlortoluron molecule or indirectly through reactions with photochemically generated reactive species. nih.gov

Direct Photolysis Kinetics and Quantum Yields

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation. mostwiedzy.pl The rate of this process is dependent on the compound's absorption spectrum and its quantum yield, which is the efficiency of the photochemical process. nih.govyoutube.comyoutube.com

Studies have shown that chlortoluron undergoes direct phototransformation in aqueous solutions. researchgate.netscispace.com The kinetics of this degradation often follow pseudo-first-order models. mostwiedzy.pl The half-life for the direct aqueous photolysis of chlortoluron has been reported with a mean value of 28.6 days. nih.gov However, the rate can vary significantly depending on environmental conditions. nih.gov The quantum yield for chlortoluron photolysis, a measure of the efficiency of photon absorption in causing a chemical reaction, has been determined in laboratory studies, though specific values can differ based on experimental setups. nih.govresearchgate.net

Identification and Characterization of Photoproducts

The phototransformation of chlortoluron leads to the formation of several degradation products. The primary initial reaction in aqueous solution is photohydrolysis, where the chlorine atom on the phenyl ring is substituted by a hydroxyl group. researchgate.netscispace.com This results in the formation of 3-(3-hydroxy-4-methylphenyl)-1,1-dimethylurea, which can account for a significant portion of the converted chlortoluron. scispace.com

Other identified photoproducts arise from the elimination or oxidation of the methyl groups on the urea (B33335) moiety. researchgate.netscispace.com Further degradation can involve demethylation, dearylation, and dechlorination, which may be followed by hydroxylation. nih.gov Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are instrumental in separating and identifying these various by-products. nih.govresearchgate.net

Below is a table summarizing the major photoproducts identified from the degradation of 1-(3-Chloro-4-methylphenyl)-3-methylurea.

Use the search bar to filter the table by Transformation Pathway, Photoproduct Name, or the Parent Compound.

| Transformation Pathway | Photoproduct Name | Parent Compound |

|---|---|---|

| Photohydrolysis | 3-(3-hydroxy-4-methylphenyl)-1,1-dimethylurea | This compound |

| Oxidation/Elimination | Products from elimination or oxidation of methyl groups | This compound |

| Demethylation | N-monodemethylated products | This compound |

| Dearylation | Products from the cleavage of the phenyl ring from the urea group | This compound |

| Dechlorination | Products lacking the chlorine atom | This compound |

Influence of Environmental Factors on Photodegradation (e.g., Wavelength, Solvent Matrix)

Several environmental factors can influence the rate and pathway of chlortoluron photodegradation.

Wavelength: The efficiency of phototransformation can be wavelength-dependent. For instance, some reactions are more efficient at specific UV wavelengths, such as 254 nm, compared to broader spectrum light. researchgate.netscispace.com However, the primary photohydrolysis reaction of chlortoluron does not appear to be significantly dependent on the irradiation wavelength within the 250–300 nm range. researchgate.netscispace.com

Solvent Matrix: The composition of the water matrix plays a crucial role. The presence of substances like nitrate (B79036) can significantly accelerate photodegradation, suggesting the involvement of indirect photolysis mechanisms. nih.gov Conversely, the presence of humic acids has been shown to have little effect on the photodegradation rate of some pesticides. nih.gov The rate of photolysis can also be influenced by the polarity and viscosity of the solvent, with degradation being promoted by higher polarity. nih.gov Studies have shown that photodegradation is faster in river and stream water compared to lake and pond water, which is attributed to higher nitrate concentrations in the former, promoting indirect photolysis. nih.gov

Microbial Degradation and Biotransformation Pathways

Microbial degradation is a key process in the dissipation of chlortoluron in soil and aquatic systems. researchgate.net A diverse range of microorganisms can utilize this herbicide as a source of carbon and nitrogen, leading to its breakdown and mineralization. nih.gov

Enzymatic N-Demethylation Processes by Microorganisms

A primary and well-documented pathway in the microbial degradation of phenylurea herbicides like chlortoluron is N-demethylation. nih.gov This process involves the stepwise removal of the methyl groups from the urea side chain, catalyzed by microbial enzymes such as oxidases. nih.govnih.gov This initial transformation leads to the formation of monomethyl and then didemethylated metabolites. nih.gov These reactions are often followed by the hydrolysis of the urea bridge, releasing 3-chloro-4-methylaniline (B146341). researchgate.net The degradation of the resulting aniline (B41778) metabolite can then proceed, although this can sometimes lead to the formation of more persistent polymeric products. researchgate.net

Characterization of Microbial Strains and Consortia Involved

Numerous bacterial strains capable of degrading chlortoluron have been isolated and characterized from contaminated soils and water. nih.govmdpi.com Genera such as Pseudomonas, Arthrobacter, Bacillus, and Micrococcus have been identified as having the capacity to degrade phenylurea herbicides. mdpi.comresearchgate.netmdpi.com For instance, a Micrococcus sp. strain was found to degrade a range of phenylurea herbicides, with the relative degradation rate for chlortoluron being lower than for other analogues like fenuron (B33495) and diuron (B1670789). researchgate.net

Microbial consortia, which are communities of different microbial species, often exhibit more robust and efficient degradation capabilities than single strains due to metabolic cooperation. sci-hub.semdpi.comfrontiersin.org The synergistic actions within a consortium can lead to the complete mineralization of the herbicide, where different species carry out different steps of the degradation pathway. frontiersin.org For example, some strains may specialize in the initial N-demethylation, while others are proficient in degrading the resulting aromatic amine. sci-hub.se The composition and activity of these microbial communities are influenced by environmental factors such as soil type, pH, and temperature. nih.gov

Below is an interactive table of microbial genera known to be involved in the degradation of this compound and related compounds.

Use the search bar to filter the table by Genus or Degradation Capability.

| Microbial Genus | Degradation Capability |

|---|---|

| Pseudomonas | Degradation of chlorotoluenes and other chlorinated aromatic compounds. nih.gov |

| Raoultella | Degradation of monochlorotoluene isomers. nih.gov |

| Rahnella | Degradation of monochlorotoluene isomers. nih.gov |

| Micrococcus | Degradation of diuron and other phenylurea herbicides, including chlortoluron. researchgate.net |

| Arthrobacter | Observed in herbicide-contaminated soils. mdpi.com |

| Bacillus | Degradation of various pesticides. mdpi.com |

| Nocardioides | Degradation of s-triazine herbicides. mdpi.com |

| Sphingomonas | Implicated in the degradation of acetochlor. mdpi.com |

Elucidation of Novel Bacterial N-Demethylase Systems (e.g., Rieske non-heme iron oxygenases)

A crucial initial step in the microbial degradation of many N,N-dimethyl-substituted phenylurea herbicides, including this compound, is N-demethylation. Recent research has shed light on the specific enzymatic systems responsible for this transformation, with Rieske non-heme iron oxygenases (RHOs) emerging as key players.

A significant breakthrough in understanding this process was the identification of a novel bacterial N-demethylase, designated PdmAB, in Sphingobium sp. strain YBL2. researchgate.net This enzyme system is directly responsible for the initial mono-N-demethylation of a range of commonly used N,N-dimethyl-substituted phenylurea herbicides. researchgate.net

PdmAB is the oxygenase component of a bacterial Rieske non-heme iron oxygenase system. researchgate.net These multi-component enzyme systems are remarkably diverse in bacteria and are known to catalyze a variety of oxidative reactions, including N-oxygenation, C-hydroxylation, and C-C desaturation. rsc.org Rieske non-heme iron oxygenases are characterized by the presence of a Rieske-type [2Fe-2S] iron-sulfur cluster and a mononuclear non-heme iron center within their catalytic subunit. nih.govnih.gov

The genes encoding PdmAB, pdmA (encoding the α subunit) and pdmB (encoding the β subunit), are located on a transposable element. researchgate.net Interestingly, the genes for the necessary electron transport components, a ferredoxin and a reductase, are not found in the immediate vicinity of the pdmAB genes. researchgate.net Despite the absence of its cognate electron transport chain, PdmAB can still function when expressed in other bacteria, such as Escherichia coli and Pseudomonas putida, suggesting a low specificity for its electron transport partners. researchgate.net Further investigation revealed that the co-expression of a putative [3Fe-4S]-type ferredoxin significantly enhances the catalytic activity of PdmAB. researchgate.net

The PdmA subunit of this enzyme shows low homology (less than 37% identity) to the α subunits of other previously characterized Rieske non-heme iron oxygenases. researchgate.net This indicates that PdmAB represents a distinct class of bacterial RHO N-demethylases. researchgate.net The discovery of this enzyme system provides a molecular basis for the initial and critical N-demethylation step in the biodegradation of this compound and other related phenylurea herbicides in the environment.

Chemical Hydrolysis in Aquatic and Edaphic Systems

In addition to biotic degradation, this compound can undergo abiotic transformation through chemical hydrolysis in both aquatic and soil (edaphic) environments. The rate of hydrolysis is significantly influenced by factors such as pH and temperature.

Generally, the hydrolysis of this compound is a slow process, particularly under acidic to neutral conditions. However, the rate can increase under alkaline conditions. While comprehensive kinetic data for the direct hydrolysis of this compound across a wide range of environmental conditions is limited, studies on its degradation under specific water treatment conditions and the hydrolysis of structurally similar compounds provide valuable insights.

For instance, the degradation of chlorotoluron (B1668836) by monochloramination, a process relevant to water disinfection, has been studied across a pH range of 4 to 9. The degradation follows second-order kinetics, being first-order with respect to both monochloramine and chlorotoluron. The apparent rate constants were observed to be maximal at pH 6 and minimal at pH 4, with intermediate rates under alkaline conditions. researchgate.net

To illustrate the influence of environmental factors on the degradation of related compounds, the hydrolysis of the fungicide chlorothalonil (B1668833) has been shown to be significantly faster in alkaline media (pH 9) compared to acidic (pH 4) and neutral (pH 7) solutions. ekb.eg Furthermore, for chlorothalonil, an increase in temperature accelerates the rate of hydrolysis at all pH levels. ekb.eg

The following interactive table presents the apparent rate constants for the degradation of this compound by monochloramination at different pH values.

| pH | Apparent Rate Constant (M⁻¹h⁻¹) |

| 4 | 2.5 |

| 6 | 66.3 |

| 9 | Medium (value not specified) |

| Data from a study on degradation by monochloramination. researchgate.net |

Molecular Interactions and Biochemical Mechanisms of Action Non Clinical Focus

General Molecular Binding and Interaction Modalities

The initial action of many xenobiotics, including herbicides like 1-(3-chloro-4-methylphenyl)-3-methylurea, involves binding to and modulating the activity of essential enzymes and cellular pathways.

Enzyme Activity Modulation and Inhibition Studies (e.g., in vitro binding assays)

In vitro studies have provided insights into the interaction of this compound with specific enzymes. A notable example is its interaction with human cytochrome P450 3A4 (CYP3A4), an important enzyme in drug metabolism. Research has demonstrated that chlortoluron produces a type I binding spectrum with CYP3A4, indicating that the substrate binds to the active site of the enzyme. mdpi.com The spectral dissociation constant (Ks) for this interaction was determined to be 200 microM. mdpi.com

The metabolism of chlortoluron by CYP3A4 in vitro, which is dependent on the presence of NADPH, results in the formation of four primary metabolites:

Hydroxylated-N-monodemethylated chlortoluron

Hydroxylated ring-methylated chlortoluron

N-didemethylated chlortoluron

N-monodemethylated chlortoluron mdpi.com

This metabolic process highlights the role of cytochrome P450 enzymes in the biotransformation of this compound. While specific quantitative data from in vitro inhibition assays such as IC50 or Ki values for this compound against a broad range of enzymes are not extensively detailed in the public literature, the study with CYP3A4 provides a clear example of its modulatory action.

Interaction with Cellular Pathways and Processes (e.g., cell growth regulation in model organisms or in vitro)

The primary mode of action for this compound is linked to its herbicidal properties, and as such, the majority of research has focused on its effects on plant cells. Detailed studies on its specific interactions with cellular pathways, such as cell growth regulation in non-plant model organisms or in vitro cell lines, are limited in publicly available scientific literature. General studies on other herbicides have shown that they can potentially influence cellular processes like proliferation and apoptosis in mammalian cell lines in vitro, but specific data for this compound remains an area for further investigation.

Mechanistic Studies in Plant Biochemistry

The selective herbicidal activity of this compound is a result of its specific interference with vital biochemical processes in plants, coupled with differential metabolism between crop and weed species.

Inhibition of Photosynthetic Electron Transport Chain Components

The primary mechanism of action for phenylurea herbicides, including this compound, is the inhibition of photosynthesis. Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. This compound acts by blocking the binding site of plastoquinone (B1678516) (QB) on the D1 protein of the PSII reaction center. nih.govnih.govnih.gov

By competitively inhibiting the binding of plastoquinone, this compound effectively blocks the flow of electrons from the primary quinone acceptor (QA) to QB. nih.gov This interruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power necessary for carbon dioxide fixation and, consequently, plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species, which can cause oxidative damage to cellular components, further contributing to the plant's death.

Plant Cytochrome P450-Mediated Metabolism and Detoxification (e.g., Hydroxylation, N-Dealkylation)

The detoxification of this compound in plants is primarily mediated by cytochrome P450 monooxygenases. nih.govnih.gov These enzymes catalyze oxidative reactions that modify the herbicide molecule, typically leading to less phytotoxic compounds. The two main metabolic pathways involved are:

Ring-methyl hydroxylation: This process involves the oxidation of the methyl group on the phenyl ring to a hydroxymethyl group. nih.gov

N-demethylation: This pathway involves the removal of one or both methyl groups from the urea (B33335) side chain. nih.gov

The specific P450 enzymes involved and the predominance of one pathway over the other are crucial in determining a plant's tolerance to the herbicide.

Differential Metabolic Fate and Selective Action in Plant Species (e.g., Herbicide Resistance Mechanisms)

The selective herbicidal action of this compound between tolerant cereal crops like wheat and susceptible weeds is largely attributed to differences in the rate and pathway of its metabolism. nih.gov

In tolerant species such as wheat, the primary detoxification route is the rapid ring-methyl hydroxylation, which converts the herbicide into non-phytotoxic metabolites. nih.gov In contrast, susceptible weed species metabolize the compound much more slowly, and the main pathway is often N-demethylation. nih.gov The resulting N-demethylated metabolites can still retain significant phytotoxicity, leading to the death of the weed.

This differential metabolism is a key mechanism of herbicide resistance. The ability of a plant to rapidly detoxify the herbicide before it can reach its target site in the chloroplasts determines its survival. This metabolic-based resistance is a significant factor in the evolution of herbicide-resistant weed populations.

Interactive Data Table: Metabolic Pathways of this compound in Different Plant Types

| Plant Type | Primary Metabolic Pathway | Key Enzymes | Resulting Metabolites | Phytotoxicity of Metabolites | Outcome |

| Tolerant (e.g., Wheat) | Ring-methyl hydroxylation | Cytochrome P450s | Hydroxymethyl derivatives | Low to None | Survival |

| Susceptible (e.g., Weeds) | N-demethylation | Cytochrome P450s | N-demethylated derivatives | High to Moderate | Death |

Structure Activity Relationship Sar and Computational Modeling

Empirical Structure-Activity Relationship (SAR) Studies in Biological Systems (Non-Clinical)

Empirical SAR studies investigate how modifications to the chemical structure of a molecule affect its biological activity. For 1-(3-chloro-4-methylphenyl)-3-methylurea, these studies focus on the influence of its substituents and compare its activity to structurally similar compounds.

Influence of Substituent Position and Nature on Activity Profiles

The biological activity of phenylurea compounds is significantly influenced by the type and position of substituents on the phenyl ring. In this compound, the presence of a chlorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring are critical determinants of its activity profile.

Comparative Analysis with Structurally Related Urea (B33335) Derivatives

For example, comparing it with its parent compound, 1-(3-chloro-4-methylphenyl)urea, which lacks the N-methyl group, can highlight the role of this methylation in receptor binding or metabolic stability. chemicalbook.com Similarly, comparisons with analogs where the chloro and methyl groups are in different positions or replaced by other functional groups provide valuable SAR data. For instance, the activity of 1-(3,4-dichlorophenyl)-3-methylurea, a metabolite of the herbicide diuron (B1670789), offers insights into the effect of having two chlorine atoms instead of a chloro and a methyl group. chemicalbook.com Furthermore, analyzing derivatives with different substituents on the urea nitrogen, such as 1-(3-chloro-4-methylphenyl)-3-phenylurea (B185441) or 3-(3-chloro-4-methylphenyl)-1,1-dipropylurea, can reveal how the size and nature of these groups affect the molecule's interaction with its target. uni.luuni.lu

Below is an interactive data table summarizing a comparative analysis of this compound and its related derivatives.

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences from this compound |

| This compound | 22175-22-0 | C9H11ClN2O | - |

| 1-(3-Chloro-4-methylphenyl)urea | 590393-14-9 | C8H9ClN2O | Lacks the methyl group on the urea nitrogen. |

| 1-(3,4-Dichlorophenyl)-3-methylurea | 3567-62-2 | C8H8Cl2N2O | Has a second chlorine atom at the 4-position instead of a methyl group. |

| 1-(3-Chloro-4-methylphenyl)-3-phenylurea | Not Available | C14H13ClN2O | Has a phenyl group instead of a methyl group on the urea nitrogen. uni.lu |

| 3-(3-Chloro-4-methylphenyl)-1,1-dipropylurea | Not Available | C14H21ClN2O | Has two propyl groups on the urea nitrogen instead of a single methyl group. uni.lu |

| 3-(3-Chloro-4-methylphenyl)-1-methoxy-1-methylurea | 15800-28-9 | C10H13ClN2O2 | Has a methoxy (B1213986) group in addition to a methyl group on the urea nitrogen. sigmaaldrich.com |

| 1-(3-Chloro-4-methylsulfanylphenyl)-3-phenylurea | Not Available | C14H13ClN2OS | Has a methylsulfanyl group at the 4-position instead of a methyl group, and a phenyl group on the urea nitrogen. nih.gov |

| 1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea | 26106-56-9 | C14H15ClN2O2 | Has a furfuryl and a methyl group on the urea nitrogen. sigmaaldrich.com |

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level, offering insights that complement experimental findings.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to understand the electronic structure and properties of molecules. tsijournals.com For this compound, DFT calculations can determine its optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govresearching.cn The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. researchgate.net

Studies on structurally similar Schiff base compounds derived from 3-chloro-4-methylaniline (B146341) have utilized DFT at the B3LYP/6–311G(d,p) level to compare theoretical and experimental molecular structures. nih.gov Similar calculations for urea derivatives have provided insights into their stability, arising from hyper-conjugative interactions and charge delocalization. researchgate.net The application of DFT to this compound would allow for the calculation of various molecular properties that are crucial for predicting its behavior in biological systems.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. nih.govasiapharmaceutics.info

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. asiapharmaceutics.info For instance, docking studies on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have been performed to evaluate their binding affinities with enzymes like monoamine oxidase-B. asiapharmaceutics.info

Molecular dynamics simulations provide a dynamic view of the ligand-target complex over time, revealing how the complex behaves in a simulated physiological environment. nih.gov These simulations can elucidate the conformational changes that occur upon ligand binding and the stability of the interactions. Long-timescale MD simulations of protein kinase C, a target for some urea derivatives, have shown how different ligands can differentially position the protein complex within a membrane, influencing its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

Outlook and Prospective Research Avenues

Development of Novel Analytical and Detection Strategies

The accurate detection and quantification of 1-(3-Chloro-4-methylphenyl)-3-methylurea in complex environmental and biological matrices remain a cornerstone of its risk assessment. While established methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are standard, future research will likely focus on developing more sensitive, rapid, and field-deployable analytical strategies.

Current high-resolution mass spectrometry (HRMS) techniques, such as LC-ESI-QFT using Orbitrap detectors, have proven effective for screening pesticide metabolites in human biomonitoring studies. nih.gov However, there is a growing demand for methods that offer higher throughput and lower detection limits.

Emerging strategies that warrant further exploration include:

Surface-Enhanced Raman Spectroscopy (SERS): SERS presents a promising tool for the trace detection of pollutants, offering molecular fingerprint-type data with high sensitivity. nih.gov A significant challenge for detecting compounds like this compound is its hydrophobic nature, which typically results in a low affinity for conventional SERS substrates. nih.gov Future research could focus on designing novel SERS substrates with functionalized surfaces (e.g., using dithiols or bipyridinium dications) to enhance the affinity and, consequently, the Raman signal of this specific molecule. nih.gov

Chemo-selective Probes and Nanoparticles: The development of chemical probes that selectively bind to specific functional groups within the molecule could enable more targeted detection by both MS and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This approach can significantly reduce matrix interference and improve detection in complex biological mixtures.

Integrated Analytical Platforms: Combining separation techniques with multiple detection methods (e.g., LC-HRMS/SERS) could provide complementary data, enhancing both the confidence of identification and the accuracy of quantification.

Table 1: Comparison of Current and Prospective Analytical Techniques

| Technique | Principle | Advantages | Prospective Research Focus |

|---|---|---|---|

| LC-HRMS (e.g., Orbitrap) | Chromatographic separation followed by high-resolution mass analysis. nih.gov | High sensitivity and selectivity; provides accurate mass for identification. nih.gov | Automation of data processing; improving screening for a wider range of metabolites. nih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational spectroscopy enhanced by plasmonic nanostructures. nih.gov | High sensitivity; potential for on-site detection; provides structural information. nih.gov | Development of functionalized substrates to increase analyte affinity and signal. nih.gov |

| NMR with Chemical Additives | Use of paramagnetic ions or reactive agents to enhance signals of specific metabolites. nih.gov | Enables identification of metabolites with specific properties in complex mixtures. nih.gov | Designing novel agents for selective interaction with urea-based compounds. |

Exploration of Undiscovered Biochemical Pathways and Targets

Understanding the biochemical fate and mode of action of this compound is critical. The parent compound, Chlorotoluron (B1668836), is known to inhibit photosynthetic electron transport. herts.ac.uk However, the specific biochemical targets and pathways affected by this N-demethylated metabolite are not fully elucidated.

Research has identified that the initial step in the microbial degradation of N,N-dimethyl-substituted phenylurea herbicides is often mono-N-demethylation. ebi.ac.uk A key breakthrough was the identification of the novel bacterial N-demethylase PdmAB in Sphingobium sp. strain YBL2, which is responsible for this transformation. ebi.ac.uk PdmAB is a Rieske non-heme iron oxygenase (RO) that shows low homology to other characterized ROs, indicating it is a distinct enzyme. ebi.ac.uk

Future research should aim to:

Identify Novel Degrading Enzymes: While PdmAB is a crucial discovery, exploring other microbial communities and organisms (including fungi, plants, and animals) may reveal a wider array of enzymes capable of metabolizing this compound.

Characterize Downstream Metabolic Pathways: The fate of the compound after the initial N-demethylation step is largely unknown. Identifying the subsequent enzymatic reactions and intermediate metabolites is essential for a complete picture of its degradation pathway.

Elucidate Molecular Targets in Non-Target Organisms: In organisms like tobacco, cytochrome P450 enzymes, specifically CYP71AH11, have been implicated in the metabolism of Chlorotoluron, a process potentially involving reactive oxygen species. nih.gov Research is needed to determine if this compound interacts with similar or different protein targets in non-target species, including mammals, and to understand the toxicological consequences of these interactions.

Table 2: Key Enzymes in Phenylurea Herbicide Metabolism

| Enzyme System | Organism Type | Function | Research Prospect |

|---|---|---|---|

| PdmAB (Rieske Oxygenase) | Bacteria (Sphingobium sp.) | Initial mono-N-demethylation of the parent herbicide. ebi.ac.uk | Exploring substrate specificity and the role of its electron transport partners. ebi.ac.uk |

| Cytochrome P450 (e.g., CYP71AH11) | Plants (e.g., Tobacco) | Metabolism of the parent herbicide, potentially inducible. nih.gov | Investigating direct interaction with metabolites and role in herbicide tolerance. nih.gov |

Integration of Multi-Omics Data in Mechanistic Elucidation

To achieve a holistic understanding of the biological impact of this compound, future research must move towards the integration of multiple "omics" technologies. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive model of the molecular perturbations caused by the compound.

The publication of guidelines on "Metabolites in Safety Testing" (MIST) has emphasized the need for a deeper understanding of metabolite profiles during safety assessments. semanticscholar.org A multi-omics strategy provides the necessary depth for such an evaluation.

A prospective multi-omics workflow could involve:

Transcriptomics (RNA-Seq): Exposing model organisms (e.g., zebrafish, cell cultures) to the compound and analyzing changes in gene expression to identify regulated pathways. This could build on findings that herbicides can induce specific genes, like CYP71AH11 in tobacco. nih.gov

Proteomics: Using mass spectrometry-based proteomics to quantify changes in the protein landscape, confirming that transcript-level changes translate to functional protein expression and identifying post-translational modifications.

Metabolomics: Employing high-resolution MS and NMR to analyze the global metabolite profile, identifying biomarkers of exposure and effect, and mapping the metabolic fate of the compound within the organism. nih.gov

By integrating these datasets, researchers can connect the initial interaction of this compound with cellular targets to the resulting cascade of gene and protein expression changes, and the ultimate metabolic footprint. This powerful, systems-biology approach will be instrumental in elucidating its complete mechanism of action and providing robust data for environmental and human health risk assessments.

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-4-methylphenyl)-3-methylurea, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via the reaction of 3-chloro-4-methylphenylamine with methyl isocyanate under anhydrous conditions. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of amine to isocyanate, with excess methyl isocyanate (10–20%) to drive the reaction to completion.

- Solvent selection : Use of inert solvents like dichloromethane or toluene under reflux (65–80°C) .

- Catalysis : Triethylamine is often added to neutralize HCl byproducts, enhancing reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., chloro and methyl groups at the 3- and 4-positions of the aromatic ring) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (MW = 198.6 g/mol) and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis using SHELXL (via the WinGX suite) resolves hydrogen-bonding networks and molecular geometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- GHS compliance : Follow hazard codes H302 (harmful if swallowed) and H315 (skin irritation) as per Safety Data Sheets (SDS) .

- PPE requirements : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of dust or vapors .

- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal to prevent environmental release .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Functional selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model thermochemical properties, including bond dissociation energies and ionization potentials .

- Basis sets : The 6-31G(d,p) basis set balances computational cost and accuracy for geometry optimization and vibrational frequency analysis .

- Applications : DFT predicts electrophilic/nucleophilic sites for derivatization or interaction with biological targets (e.g., enzyme active sites) .

Q. What role do hydrogen-bonding motifs play in the crystal packing of this compound?

Q. How does this compound degrade in environmental systems, and what analytical methods detect its metabolites?

- Degradation pathways : Hydrolysis of the urea group generates 3-chloro-4-methylaniline, detected via LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

- Parent-metabolite analysis : Isotopic labeling (C or N) tracks degradation kinetics in soil/water matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.